N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
CAS No.: 433955-19-2
Cat. No.: VC6413707
Molecular Formula: C16H22N2O3S
Molecular Weight: 322.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 433955-19-2 |
|---|---|
| Molecular Formula | C16H22N2O3S |
| Molecular Weight | 322.42 |
| IUPAC Name | N-cyclopropyl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C16H22N2O3S/c1-12-2-6-15(7-3-12)22(20,21)18-10-8-13(9-11-18)16(19)17-14-4-5-14/h2-3,6-7,13-14H,4-5,8-11H2,1H3,(H,17,19) |
| Standard InChI Key | LYGMBBPEHSAVAN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CC3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N-cyclopropyl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide, reflects its three primary structural components:
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Piperidine Ring: A six-membered nitrogen-containing heterocycle that serves as a conformational scaffold.
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4-Methylbenzenesulfonyl Group: A sulfonamide substituent at the piperidine nitrogen, introducing electron-withdrawing properties and potential protease resistance.
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Cyclopropyl Carboxamide: A strained cyclopropane ring attached via a carboxamide linkage at the piperidine’s 4-position, likely influencing steric interactions and metabolic stability.
The stereochemistry of the piperidine ring (chair conformation) and the planar cyclopropane group creates a rigid three-dimensional structure, as evidenced by its InChI key LYGMBBPEHSAVAN-UHFFFAOYSA-N.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₃S |
| Molecular Weight | 322.42 g/mol |
| SMILES | CC1=CC=C(C=C1)S(=O)(N2CCC(CC2)C(=O)NC3CC3) |
| LogP (Predicted) | 2.8 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Structural Analogues
Synthetic Routes
While no explicit synthesis protocol for N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is publicly documented, analogous piperidine sulfonamides are typically synthesized via:
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Sulfonylation: Reaction of piperidine derivatives with 4-methylbenzenesulfonyl chloride under basic conditions.
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Carboxamide Formation: Coupling of piperidine-4-carboxylic acid with cyclopropylamine using carbodiimide reagents.
Piperidine rigidity is often enhanced through bridging strategies, as seen in 2-azanorbornane derivatives like MRS4738, which exhibit improved receptor affinity . Such methods could be adapted to optimize the target compound’s synthetic yield.
Structural Analogues and Modifications
Key modifications in related compounds include:
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Bridging Piperidines: Nortropane and isoquinuclidine derivatives reduce conformational flexibility, enhancing target selectivity .
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Polar Group Introduction: Lactams (e.g., compound 21) and dicarboxylates improve aqueous solubility while maintaining affinity .
| Compound | Target | IC₅₀ (nM) | LogP |
|---|---|---|---|
| PPTN | P2Y₁₄R | 2.3 | 3.1 |
| MRS4738 (15) | P2Y₁₄R | 0.8 | 2.9 |
| Isoquinuclidine 34 | P2Y₁₄R | 15.6 | 2.3 |
The target compound’s predicted LogP (~2.8) aligns with moderately lipophilic antagonists, favoring blood-brain barrier penetration .
Research Gaps and Future Directions
Unresolved Questions
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Specific Target Engagement: No in vitro binding or functional assay data exist for the compound.
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ADMET Properties: Metabolic stability, CYP inhibition, and oral bioavailability remain uncharacterized.
Proposed Studies
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Stereochemical Optimization: Enantioselective synthesis to evaluate affinity differences, as seen in 2-azanorbornane derivatives .
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Prodrug Development: Ester or amide prodrugs (cf. 143) could enhance bioavailability for inflammatory or CNS applications .
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Molecular Dynamics Simulations: Docking studies using homology models of P2Y₁₄R to predict binding modes.
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